
CPI-169 ラセメート
説明
CPI-169は、ポリコーム抑制複合体2(PRC2)のヒストンリジンメチルトランスフェラーゼ成分である、EZH2(エズホモログ2)の新しい強力な低分子阻害剤です。EZH2は、遺伝子発現を抑制するリジン27(H3K27)のヒストンH3のメチル化に関与しています。EZH2の過剰発現は、いくつかの癌における腫瘍進行と予後不良に関与していることが示唆されています .
科学的研究の応用
Hematological Malignancies
CPI-169 has shown promise in treating various hematological cancers, particularly:
- Diffuse Large B-Cell Lymphoma (DLBCL) : In preclinical models, CPI-169 demonstrated significant tumor growth inhibition in DLBCL xenografts, especially those harboring EZH2 mutations. The combination of CPI-169 with standard chemotherapy agents has been investigated to enhance therapeutic efficacy .
- Acute Myeloid Leukemia (AML) : Clinical trials have evaluated CPI-169's effectiveness in AML treatment. The compound has been part of combination therapy strategies aimed at improving patient outcomes by targeting multiple pathways involved in leukemia progression .
Solid Tumors
CPI-169 is also being explored for its effects on solid tumors, such as:
- Prostate Cancer : Research indicates that CPI-169 can inhibit the growth and invasion of prostate cancer cells by modulating the expression of key regulatory proteins involved in tumor progression .
- Hepatocellular Carcinoma (HCC) : Recent studies have highlighted the synergistic effects of CPI-169 when combined with FGFR4 inhibitors. This combination therapy has shown potential in reducing HCC cell proliferation and enhancing apoptosis through the repression of YAP signaling pathways .
Case Study 1: Combination Therapy in DLBCL
A study involving CPI-169 combined with CHOP chemotherapy demonstrated complete regression in xenograft models of DLBCL. The results indicated that CPI-169 not only inhibited tumor growth but also enhanced the sensitivity of cancer cells to chemotherapy, suggesting a beneficial role for this combination in clinical settings .
Case Study 2: Prostate Cancer Treatment
In prostate cancer models, treatment with CPI-169 led to significant reductions in tumor size and metastasis. The mechanism was linked to the reactivation of hepaCAM expression, which is crucial for inhibiting cancer cell invasion and migration .
Research Findings Summary
The following table summarizes key findings from recent studies on CPI-169:
作用機序
CPI-169は、EZH2の触媒活性を阻害することによって作用し、リジン27(H3K27me3)のヒストンH3のメチル化を減少させます。この阻害は、腫瘍抑制遺伝子の再活性化と、癌細胞における細胞周期停止とアポトーシスの誘導をもたらします。 この化合物はPRC2複合体を標的とし、その機能を破壊することで、遺伝子発現と腫瘍増殖に影響を与えます .
生化学分析
Biochemical Properties
CPI-169 Racemate interacts with the enzyme EZH2 and its variants EZH2 WT and EZH2 Y641N, as well as EZH1 . It inhibits the catalytic activity of PRC2, a protein complex that EZH2 is a part of . The nature of these interactions involves the inhibition of the enzymatic activity, leading to decreased levels of H3K27me3, a marker of EZH2 activity .
Cellular Effects
CPI-169 Racemate has been shown to have a dose-dependent inhibitory effect on cell viability in KARPAS-422 cells . It also suppresses cell growth in various NHL cell lines . The compound influences cell function by triggering cell cycle arrest and apoptosis .
Molecular Mechanism
The molecular mechanism of CPI-169 Racemate involves the inhibition of EZH2, leading to a decrease in the methylation of histone H3 on lysine 27 (H3K27) . This results in changes in gene expression, as H3K27 methylation is a marker of gene repression .
Temporal Effects in Laboratory Settings
CPI-169 Racemate triggers a sequence of downstream functional consequences of EZH2 inhibition, whereby apoptosis is not induced before ten days of continuous target engagement .
Dosage Effects in Animal Models
In animal models, specifically mice bearing KARPAS-422 xenografts, CPI-169 Racemate administered subcutaneously at 200 mg/kg twice daily led to complete tumor regression . The tumor growth inhibition was proportional to the dose administered .
Metabolic Pathways
The metabolic pathways that CPI-169 Racemate is involved in are related to the methylation of histone H3 on lysine 27 (H3K27), a process regulated by the enzyme EZH2 .
準備方法
CPI-169は、インドール系構造の形成を含む一連の化学反応によって合成されます。合成経路には、目的の構造と官能基を実現するために、さまざまな試薬と触媒が使用されます。 この化合物は、通常、純度と効力を確保するために、制御された条件下で実験室で調製されます .
化学反応解析
CPI-169は、次のようなさまざまな種類の化学反応を起こします。
酸化: CPI-169は、特定の条件下で酸化されて、さまざまな酸化誘導体になります。
還元: この化合物は、還元されて、さまざまな還元型になります。
置換: CPI-169は、特定の官能基が他の官能基に置き換わる置換反応を起こす可能性があります。これらの反応に使用される一般的な試薬には、酸化剤、還元剤、およびさまざまな触媒が含まれます。
科学研究への応用
CPI-169は、化学、生物学、医学、産業の分野で、いくつかの科学研究への応用があります。
化学: CPI-169は、EZH2の機能と遺伝子発現調節における役割を研究するための化学プローブとして使用されます。
生物学: この化合物は、EZH2阻害が細胞周期調節、アポトーシス、腫瘍増殖に与える影響を調査するために、生物学的試験で使用されます。
医学: CPI-169は、びまん性大細胞型B細胞リンパ腫(DLBCL)や肝細胞癌(HCC)など、さまざまな癌の治療において、前臨床試験で有望な結果を示しています。 .
産業: CPI-169は、医薬品業界で、医薬品開発やEZH2阻害の分子メカニズムを理解するためのツールとして使用されています.
化学反応の分析
CPI-169 undergoes several types of chemical reactions, including:
Oxidation: CPI-169 can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: The compound can be reduced to yield different reduced forms.
Substitution: CPI-169 can undergo substitution reactions where specific functional groups are replaced with others. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.
類似化合物との比較
CPI-169は、UNC1999やGSK-343などの化合物を含む、構造的に関連するEZH2阻害剤のファミリーに属しています。これらの化合物と比較して、CPI-169はEZH2に対して高度な選択性を持ち、1nM未満のIC50値で強力な阻害活性を示します。これは、in vitro細胞アッセイとin vivo試験の両方に適しています。 CPI-169独自のインドール系構造と高い選択性により、EZH2機能の研究と標的とする癌療法の開発のための貴重なツールとなっています .
生物活性
CPI-169 racemate is a potent small molecule inhibitor targeting the enhancer of zeste homolog 2 (EZH2), a critical component of the polycomb repressive complex 2 (PRC2). This compound has garnered significant attention in cancer research due to its ability to inhibit histone methylation, particularly at lysine 27 on histone H3 (H3K27me3), which is often overexpressed in various malignancies. This article delves into the biological activity of CPI-169, detailing its mechanism of action, pharmacokinetics, and therapeutic potential, supported by relevant data and case studies.
CPI-169 functions as a competitive inhibitor of EZH2, effectively blocking its methyltransferase activity. This inhibition leads to a decrease in H3K27me3 levels, resulting in the reactivation of tumor suppressor genes that are silenced in cancer cells. The compound exhibits high selectivity for EZH2 over other methyltransferases, with an IC50 value of approximately 0.24 nM for wild-type EZH2, and 0.51 nM for the Y641N mutant variant .
Pharmacokinetics
CPI-169 is administered subcutaneously and has demonstrated favorable pharmacokinetic properties. In preclinical studies involving mice, the compound was well-tolerated at doses of 200 mg/kg , showing no significant adverse effects or body weight loss . Importantly, it triggers apoptosis in cancer cells only after prolonged exposure (approximately ten days), indicating a delayed but effective response to treatment .
In Vitro Studies
In vitro experiments using KARPAS-422 lymphoma cells have shown that CPI-169 exhibits a dose-dependent inhibitory effect on cell viability. The compound also demonstrates synergistic anti-proliferative activity when combined with ABT-199, a BCL-2 inhibitor. Notably, CPI-169 suppresses cell growth in 16 out of 25 non-Hodgkin lymphoma (NHL) cell lines with a GI50 of less than 5 μM .
In Vivo Studies
In vivo studies further corroborate the efficacy of CPI-169. In mouse models bearing KARPAS-422 xenografts, administration of CPI-169 resulted in significant tumor regression and suppression of H3K27me3 levels without notable toxicity . The following table summarizes key findings from these studies:
Study Type | Model | Dose | Key Findings |
---|---|---|---|
In Vitro | KARPAS-422 Cells | Varies | Dose-dependent inhibition; synergy with ABT-199 |
In Vivo | Mouse Xenograft | 200 mg/kg | Tumor regression; no toxicity observed |
Case Studies
A notable case study involved the application of CPI-169 in treating diffuse large B-cell lymphoma (DLBCL). Patients exhibited marked reductions in tumor size following treatment with CPI-169, particularly those whose tumors harbored EZH2 mutations. This highlights the potential for personalized medicine approaches utilizing EZH2 inhibitors like CPI-169 for specific patient populations .
特性
IUPAC Name |
1-[1-(1-ethylsulfonylpiperidin-4-yl)ethyl]-N-[(4-methoxy-6-methyl-2-oxo-1H-pyridin-3-yl)methyl]-2-methylindole-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36N4O5S/c1-6-37(34,35)30-13-11-20(12-14-30)18(3)31-19(4)25(21-9-7-8-10-23(21)31)27(33)28-16-22-24(36-5)15-17(2)29-26(22)32/h7-10,15,18,20H,6,11-14,16H2,1-5H3,(H,28,33)(H,29,32) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHGUZCKPFXXVPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC(CC1)C(C)N2C(=C(C3=CC=CC=C32)C(=O)NCC4=C(C=C(NC4=O)C)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36N4O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101101440 | |
Record name | N-[(1,2-Dihydro-4-methoxy-6-methyl-2-oxo-3-pyridinyl)methyl]-1-[1-[1-(ethylsulfonyl)-4-piperidinyl]ethyl]-2-methyl-1H-indole-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101101440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
528.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1450655-76-1 | |
Record name | N-[(1,2-Dihydro-4-methoxy-6-methyl-2-oxo-3-pyridinyl)methyl]-1-[1-[1-(ethylsulfonyl)-4-piperidinyl]ethyl]-2-methyl-1H-indole-3-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1450655-76-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[(1,2-Dihydro-4-methoxy-6-methyl-2-oxo-3-pyridinyl)methyl]-1-[1-[1-(ethylsulfonyl)-4-piperidinyl]ethyl]-2-methyl-1H-indole-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101101440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。